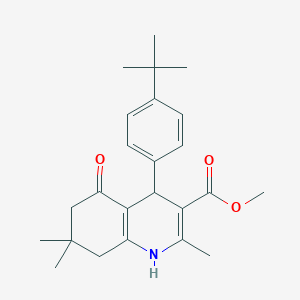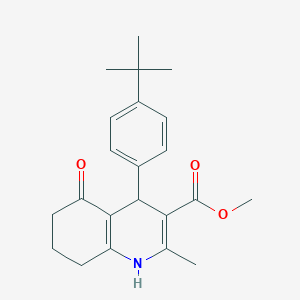![molecular formula C25H17N3O B381792 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline](/img/structure/B381792.png)
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline is a complex organic compound that features a quinazoline core substituted with biphenyl and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobiphenyl with 3-pyridylboronic acid in the presence of a palladium catalyst to form the biphenyl-pyridine intermediate. This intermediate is then reacted with 2-aminobenzonitrile under specific conditions to yield the final quinazoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially hydrogenated derivatives.
Scientific Research Applications
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain proteins or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Pyridinyl)benzonitrile
- N4,N4’-di(pyridin-4-yl)-[1,1’-biphenyl]-4,4’-dicarboxamide
Uniqueness
4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline is unique due to its specific substitution pattern and the presence of both biphenyl and pyridine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.
Properties
Molecular Formula |
C25H17N3O |
|---|---|
Molecular Weight |
375.4g/mol |
IUPAC Name |
4-(4-phenylphenoxy)-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C25H17N3O/c1-2-7-18(8-3-1)19-12-14-21(15-13-19)29-25-22-10-4-5-11-23(22)27-24(28-25)20-9-6-16-26-17-20/h1-17H |
InChI Key |
QYGANAPYCORJMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381710.png)
![1-Benzoyl-3-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylazepan-2-one](/img/structure/B381711.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381714.png)
![1-(3,4-Dimethoxyphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B381715.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381716.png)
![Methyl 2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381717.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381718.png)
![Methyl 4,5-dimethyl-2-({[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381719.png)


![Methyl 3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B381724.png)
![2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-(3,4,5-trimethylphenyl)ethanone](/img/structure/B381725.png)
![1-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381728.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381729.png)
